AU1235 Demonstrates Comparable Anti-Tubercular Potency to Clinical Candidate SQ109 Against M. tuberculosis H37Rv
In head-to-head whole-cell screening against M. tuberculosis H37Rv, AU1235 exhibits potent growth inhibitory activity with a MIC value that is directly comparable to the clinical-stage MmpL3 inhibitor SQ109 [1]. While both compounds achieve sub-micromolar potency, their distinct chemical scaffolds (adamantyl urea for AU1235 versus ethylene diamine for SQ109) result in differential binding modes within the MmpL3 transmembrane domain [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 0.12–0.5 μg/mL (0.37–1.54 μM) [1] |
| Comparator Or Baseline | SQ109: MIC = 0.12–0.5 μg/mL [3] |
| Quantified Difference | Comparable potency range (< 2-fold difference) |
| Conditions | M. tuberculosis H37Rv whole-cell broth microdilution assay |
Why This Matters
This comparable potency confirms AU1235 as a valid alternative MmpL3 tool compound for target engagement studies when SQ109 is unavailable or when scaffold-dependent effects require investigation.
- [1] Grzegorzewicz AE, Pham H, Gundi VA, et al. Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. Nat Chem Biol. 2012;8(4):334-341. View Source
- [2] Wang H, Wen H, Cui HQ, et al. Synthesis and anti-tubercular activity of 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl) urea derivatives. Chin J Med Chem. 2016;26(4):280-287. View Source
- [3] Tahlan K, Wilson R, Kastrinsky DB, et al. SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2012;56(4):1797-1809. View Source
